molecular formula C20H20N2O2 B2905137 3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 890012-26-7

3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2905137
CAS No.: 890012-26-7
M. Wt: 320.392
InChI Key: OQDLMEWKGLLUSG-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative featuring a phenyl group at position 1, a substituted phenyl ring (3-methyl-4-isopropoxy) at position 3, and a carbaldehyde group at position 2. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties .

Properties

IUPAC Name

3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-14(2)24-19-10-9-16(11-15(19)3)20-17(13-23)12-22(21-20)18-7-5-4-6-8-18/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDLMEWKGLLUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution reactions:

    Introduction of the propan-2-yloxy group: This can be achieved by reacting the intermediate compound with propan-2-ol in the presence of a suitable catalyst.

    Formylation: The final step involves the formylation of the pyrazole ring to introduce the carbaldehyde group, which can be done using reagents like Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: 3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid

    Reduction: 3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-methanol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets can vary, but common mechanisms include:

    Enzyme inhibition: Binding to the active site of enzymes and preventing substrate binding.

    Receptor modulation: Interacting with cell surface receptors and altering their signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Compound A : 1-Phenyl-3-(4-(Prop-2-yn-1-yloxy)Phenyl)-1H-Pyrazole-4-Carbaldehyde
  • Structure : Prop-2-yn-1-yloxy (propargyloxy) group at the phenyl ring’s para position.
  • Key Differences : The propargyloxy group introduces alkyne functionality, enabling click chemistry applications. However, its linear structure reduces steric bulk compared to the branched isopropoxy group in the target compound.
  • Synthesis : Propargylation of precursor pyrazole derivatives under basic conditions .
Compound B : 3-(4-Methoxyphenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde
  • Structure : Methoxy group at the phenyl ring’s para position.
  • Key Differences : Methoxy is smaller and more polar than isopropoxy, increasing solubility in polar solvents. The electron-donating nature of methoxy may alter electronic properties, affecting interactions with biological targets .
  • Physical Properties : Lower molar mass (292.33 vs. 306.37 g/mol for the target compound) and predicted boiling point (~469°C vs. higher for bulkier substituents) .
Compound C : 3-(4-Methoxy-3-Methylphenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde
  • Structure : Methoxy and methyl groups at positions 4 and 3 of the phenyl ring.
  • Key Differences : The combined methoxy and methyl substituents create a steric and electronic profile distinct from the target compound’s 3-methyl-4-isopropoxy group. This may influence binding affinity in enzyme inhibition (e.g., glycogen synthase kinase-3β) .
  • Synthesis: Similar Vilsmeier-Haack reactions but with substituted phenolic precursors .

Core Modifications in Pyrazole Derivatives

Compound D : 1-Benzoyl-3-Phenyl-1H-Pyrazole-4-Carbaldehyde
  • Structure : Benzoyl group replaces the phenyl at position 1.
  • Biological Activity : Exhibits significant antioxidant and anti-inflammatory activity, with derivatives showing near-standard efficacy in assays .
Compound E : 3-Methyl-5-Phenoxy-1-Phenyl-1H-Pyrazole-4-Carbaldehyde
  • Structure: Phenoxy and methyl groups at positions 5 and 3.
  • Key Differences: Phenoxy’s bulkiness may hinder steric access to biological targets compared to isopropoxy. The compound’s synthesis involves nucleophilic aromatic substitution with phenol .

Research Implications

  • Structure-Activity Relationships (SAR) : The isopropoxy group in the target compound balances lipophilicity and steric effects, making it a candidate for optimizing antimicrobial agents. Methoxy derivatives (e.g., Compound B) may be better suited for polar environments or viral targets .
  • Synthetic Flexibility : Carbaldehyde at position 4 enables diverse derivatization, such as thiazole formation (e.g., via thiosemicarbazide reactions ).

Biological Activity

The compound 3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O2C_{19}H_{22}N_2O_2, with a molecular weight of approximately 310.39 g/mol. The compound features a pyrazole ring, which is known for its versatility in medicinal chemistry.

PropertyValue
Molecular FormulaC19H22N2O2C_{19}H_{22}N_2O_2
Molecular Weight310.39 g/mol
IUPAC NameThis compound
Physical StateSolid
Purity>95% (HPLC)

Pharmacological Effects

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific compound under review has shown promising results in several studies.

  • Anti-inflammatory Activity :
    • A study demonstrated that derivatives of pyrazole, including compounds similar to the one in focus, exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain analogs showed inhibitory activity ranging from 61% to 93% at concentrations of 10 µM compared to standard drugs like dexamethasone .
  • Analgesic Activity :
    • Compounds within this class have been evaluated for their analgesic properties using carrageenan-induced paw edema models in rats. Some derivatives demonstrated potent analgesic effects comparable to ibuprofen .
  • Antimicrobial and Antitubercular Properties :
    • Studies have reported that pyrazole derivatives possess significant antimicrobial activities against various bacterial strains and even show effectiveness against Mycobacterium tuberculosis .

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

In a notable study, researchers synthesized a series of novel pyrazole derivatives and tested their biological activities. The results indicated that specific modifications to the pyrazole structure enhanced anti-inflammatory activity significantly when compared to traditional NSAIDs .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis was performed on various pyrazole derivatives, revealing that substituents at specific positions on the pyrazole ring could dramatically alter biological activity. For instance, compounds with electron-donating groups showed increased potency against inflammation markers .

The exact mechanism by which this compound exerts its effects is still under investigation. However, it is believed that these compounds may inhibit cyclooxygenase (COX) enzymes or modulate signaling pathways related to inflammation and pain .

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